(6-Methylsulfanylpyridin-3-yl)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(6-methylsulfanylpyridin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NOS/c1-10-7-3-2-6(5-9)4-8-7/h2-4,9H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHZJCMNNSGTLRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 6 Methylsulfanylpyridin 3 Yl Methanol
Established Synthetic Pathways and Mechanistic Considerations
The synthesis of (6-Methylsulfanylpyridin-3-yl)methanol can be approached through multi-step sequences that often involve the construction of the pyridine (B92270) ring followed by functional group interconversions. A common strategy commences with a suitably substituted pyridine precursor, such as 6-chloropyridine-3-carbaldehyde.
A plausible and established pathway involves two key transformations: nucleophilic aromatic substitution to introduce the methylsulfanyl group, followed by reduction of the aldehyde to the corresponding alcohol.
Step 1: Nucleophilic Aromatic Substitution
The first step typically involves the reaction of a 6-halopyridine derivative with sodium thiomethoxide. The mechanism proceeds via an SNAr (Substitution Nucleophilic Aromatic) pathway. The electron-withdrawing nature of the pyridine nitrogen atom activates the ring towards nucleophilic attack, particularly at the C2 and C6 positions. The reaction of 6-chloropyridine-3-carbaldehyde with sodium thiomethoxide would proceed as follows:
Nucleophilic Attack: The thiomethoxide anion attacks the carbon atom bearing the chlorine atom.
Formation of Meisenheimer Complex: A resonance-stabilized intermediate, known as a Meisenheimer complex, is formed. The negative charge is delocalized over the pyridine ring and the formyl group.
Departure of Leaving Group: The chloride ion is eliminated, and the aromaticity of the pyridine ring is restored, yielding 6-(methylthio)nicotinaldehyde.
Step 2: Reduction of the Aldehyde
The subsequent step is the reduction of the aldehyde functionality to a primary alcohol. This is a standard transformation in organic synthesis and can be achieved using a variety of reducing agents. Sodium borohydride (B1222165) (NaBH4) is a commonly employed reagent for this purpose due to its mildness and selectivity for aldehydes and ketones.
The mechanism of reduction with sodium borohydride involves the transfer of a hydride ion (H-) from the borohydride to the electrophilic carbonyl carbon of the aldehyde. A subsequent workup with a protic solvent, such as methanol (B129727) or water, protonates the resulting alkoxide to afford the primary alcohol, this compound.
| Step | Reactant | Reagent | Product | Key Transformation |
| 1 | 6-Chloropyridine-3-carbaldehyde | Sodium thiomethoxide (NaSMe) | 6-(Methylthio)nicotinaldehyde | Nucleophilic Aromatic Substitution |
| 2 | 6-(Methylthio)nicotinaldehyde | Sodium borohydride (NaBH4) | This compound | Aldehyde Reduction |
Novel Approaches in Pyridine Functionalization
Recent advances in organic synthesis have focused on developing more efficient and selective methods for the functionalization of pyridine rings. rsc.org These novel approaches aim to minimize the use of pre-functionalized starting materials and reduce the number of synthetic steps.
Chemo- and Regioselective Synthesis Strategies
The direct and selective introduction of functional groups onto the pyridine scaffold is a significant challenge due to the inherent electronic properties of the ring. nih.gov However, various strategies have been developed to achieve high chemo- and regioselectivity.
For the synthesis of 3,6-disubstituted pyridines, regioselective C-H functionalization has emerged as a powerful tool. researchgate.net While direct C-H thiolation of a pyridine ring at the 6-position followed by functionalization at the 3-position is challenging, a reverse strategy could be envisioned. For instance, starting with a 3-functionalized pyridine, a directed C-H activation at the 6-position could be employed.
Another approach involves the use of pyridyne intermediates. nih.gov The generation of a 5,6-pyridyne followed by trapping with a sulfur nucleophile and another functional group could potentially lead to the desired substitution pattern, although controlling the regioselectivity of such reactions can be complex.
Sustainable and Green Chemistry Routes
The principles of green chemistry are increasingly influencing the design of synthetic routes. nih.govbiosynce.com For the synthesis of pyridine derivatives, this includes the use of greener solvents, catalysts, and energy sources. nih.gov
Microwave-assisted organic synthesis has been shown to accelerate reaction times and improve yields in many cases. The nucleophilic aromatic substitution step to introduce the methylsulfanyl group could potentially be performed under microwave irradiation to reduce reaction times and energy consumption.
Furthermore, the development of catalytic methods that avoid stoichiometric reagents is a key aspect of green chemistry. While the reduction of the aldehyde is typically performed with a stoichiometric amount of a hydride reagent, catalytic hydrogenation could be an alternative, although it may require careful selection of the catalyst to avoid side reactions with the sulfur-containing group.
| Approach | Key Principle | Potential Application to Target Synthesis |
| Chemo- and Regioselective C-H Functionalization | Direct introduction of functional groups onto the pyridine ring. | Directed C-H thiolation at the 6-position of a 3-substituted pyridine. |
| Pyridyne Intermediates | Generation and trapping of highly reactive pyridynes. | Trapping of a 5,6-pyridyne with a methylthio-containing nucleophile. |
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. | Faster and more efficient nucleophilic aromatic substitution. |
| Catalytic Hydrogenation | Use of a catalyst and hydrogen gas for reduction. | Green alternative to stoichiometric hydride reagents for the aldehyde reduction. |
Transition-Metal Catalyzed Synthesis Routes
Transition-metal catalysis has revolutionized the synthesis of substituted aromatic and heteroaromatic compounds. mdpi.commdpi.com For the synthesis of this compound, several transition-metal catalyzed reactions could be envisioned.
A particularly relevant approach is the Suzuki-Miyaura cross-coupling reaction. researchgate.net This reaction involves the coupling of an organoboron compound with a halide or triflate in the presence of a palladium catalyst. A potential route to a precursor of the target molecule could involve the coupling of a 6-halopyridine derivative with a suitable boron-containing reagent to introduce the methylsulfanyl group, or vice-versa.
For instance, a 6-chloropyridine-3-carbaldehyde could be coupled with a methylthio-containing boronic acid or ester. However, a more common approach would be to use a readily available boronic acid to introduce a different group at the 6-position, which could then be converted to the methylsulfanyl group in a subsequent step. A more direct route would be a palladium-catalyzed C-S cross-coupling reaction between 6-chloropyridine-3-carbaldehyde and methanethiol (B179389) or a derivative.
| Reaction Type | Catalyst | Reactants | Product |
| Suzuki-Miyaura Coupling | Palladium complex | 6-Chloropyridine-3-carbaldehyde, Methylthioboronic acid | 6-(Methylthio)nicotinaldehyde |
| C-S Cross-Coupling | Palladium or Copper complex | 6-Chloropyridine-3-carbaldehyde, Methanethiol | 6-(Methylthio)nicotinaldehyde |
Optimization and Scale-up Considerations in Academic Synthesis
While the synthesis of a compound on a small scale in an academic setting is often focused on proof-of-concept, scaling up the synthesis requires careful optimization of reaction conditions.
For the nucleophilic aromatic substitution step, factors such as solvent, temperature, and reaction time need to be optimized to maximize the yield and minimize the formation of byproducts. The choice of base and the quality of the sodium thiomethoxide are also crucial.
In the reduction step, the choice of reducing agent and the reaction conditions can influence the purity of the final product. While sodium borohydride is effective, other reducing agents such as lithium aluminum hydride could be used, but with greater caution due to its higher reactivity. The workup procedure is also critical to ensure complete quenching of the reducing agent and efficient extraction of the product.
When considering a scale-up, the safety of the reagents and reactions becomes paramount. The use of volatile and flammable solvents should be minimized, and the exothermic nature of the reduction reaction needs to be carefully managed. Purification methods also need to be considered for larger scales, with a preference for crystallization over chromatography where possible.
| Parameter | Optimization Consideration | Impact on Scale-up |
| Solvent | Polarity, boiling point, and solubility of reactants and products. | Safety (flammability) and ease of removal. |
| Temperature | Reaction rate versus byproduct formation. | Heat transfer and control of exotherms. |
| Reagent Purity | Impact on reaction outcome and side reactions. | Cost and availability of high-purity reagents. |
| Workup and Purification | Efficiency of extraction and choice of purification method. | Feasibility of large-scale extractions and preference for crystallization. |
Chemical Reactivity and Reaction Mechanisms of 6 Methylsulfanylpyridin 3 Yl Methanol
Reactivity at the Hydroxyl Group
The primary alcohol functionality in (6-Methylsulfanylpyridin-3-yl)methanol is a versatile site for various chemical modifications, including esterification, etherification, oxidation, and reduction.
Esterification and Etherification Reactions
The hydroxyl group of this compound can readily undergo esterification with carboxylic acids or their derivatives, such as acid chlorides and anhydrides. These reactions are typically catalyzed by acids or proceed via the formation of a more reactive intermediate. For instance, in the presence of a catalytic amount of a strong acid, the hydroxyl group is protonated, making the carbon atom more electrophilic and susceptible to nucleophilic attack by the carbonyl oxygen of a carboxylic acid. The reaction proceeds through a tetrahedral intermediate, followed by the elimination of water to form the corresponding ester.
Similarly, etherification can be achieved by reacting the alcohol with an alkyl halide or sulfate. The Williamson ether synthesis, a common method for forming ethers, would involve the deprotonation of the hydroxyl group with a strong base, such as sodium hydride, to form a more nucleophilic alkoxide. This alkoxide then displaces the halide from an alkyl halide in an SN2 reaction to yield the ether.
Interactive Table: Representative Esterification and Etherification Reactions
| Reaction Type | Reagent | Catalyst/Conditions | Product |
| Esterification | Acetic Anhydride | Pyridine (B92270) | (6-Methylsulfanylpyridin-3-yl)methyl acetate |
| Esterification | Benzoyl Chloride | Triethylamine | (6-Methylsulfanylpyridin-3-yl)methyl benzoate |
| Etherification | Methyl Iodide | Sodium Hydride | 3-(Methoxymethyl)-6-(methylsulfanyl)pyridine |
| Etherification | Benzyl Bromide | Potassium tert-butoxide | 3-(Benzyloxymethyl)-6-(methylsulfanyl)pyridine |
Oxidation and Reduction Pathways
The primary alcohol of this compound can be oxidized to the corresponding aldehyde, 6-methylsulfanylnicotinaldehyde, using a variety of oxidizing agents. Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or manganese dioxide (MnO2), are often employed to prevent over-oxidation to the carboxylic acid. The mechanism of oxidation with chromium-based reagents like PCC involves the formation of a chromate (B82759) ester, followed by the elimination of a proton from the carbon bearing the hydroxyl group, leading to the formation of the carbon-oxygen double bond of the aldehyde.
Further oxidation of the aldehyde to the carboxylic acid, 6-methylsulfanylnicotinic acid, can be achieved using stronger oxidizing agents like potassium permanganate (B83412) (KMnO4) or Jones reagent (CrO3 in aqueous sulfuric acid).
Conversely, the hydroxyl group of an alcohol is generally not susceptible to reduction. However, it can be transformed into a good leaving group, such as a tosylate or mesylate, and then be displaced by a hydride source, like lithium aluminum hydride (LiAlH4), to yield the corresponding methyl-substituted pyridine, 2-methyl-5-(methylsulfanyl)pyridine. This two-step process effectively achieves the reduction of the alcohol to a methyl group.
Reactivity of the Pyridine Ring System
The pyridine ring is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. This inherent electronic nature makes it generally resistant to electrophilic attack but susceptible to nucleophilic substitution. The substituents on the ring, in this case, the methylsulfanyl and hydroxymethyl groups, further modulate this reactivity.
Electrophilic Aromatic Substitution Studies
Electrophilic aromatic substitution (EAS) on the pyridine ring is significantly more challenging than on benzene (B151609) and typically requires harsh reaction conditions. rsc.orgresearchgate.net The nitrogen atom deactivates the ring towards electrophiles through its electron-withdrawing inductive effect. rsc.org Furthermore, under the acidic conditions often required for EAS, the pyridine nitrogen is protonated, forming a pyridinium ion, which further deactivates the ring. rsc.org
When substitution does occur, it is generally directed to the 3- and 5-positions (meta to the nitrogen), as the intermediate carbocations for attack at these positions are less destabilized than those for attack at the 2-, 4-, or 6-positions. researchgate.net The resonance structures for attack at the 2- and 4-positions include an unfavorable positive charge on the electronegative nitrogen atom. researchgate.net
In this compound, the existing substituents influence the regioselectivity of any potential EAS. The methylsulfanyl (-SMe) group is generally considered an ortho, para-directing group in benzene chemistry due to the ability of the sulfur atom's lone pairs to donate electron density via resonance. In the pyridine ring, this activating effect would be expected to direct incoming electrophiles to positions ortho and para to the sulfur. The hydroxymethyl (-CH2OH) group is a weakly deactivating, meta-directing group due to its inductive electron-withdrawing effect.
Considering the positions on the pyridine ring of this compound, the C4 and C5 positions are available for substitution. The directing effects of the two substituents are as follows:
The methylsulfanyl group at C6 would direct an incoming electrophile to the C5 position (ortho).
The hydroxymethyl group at C3 would direct to the C5 position (meta).
Therefore, it is predicted that electrophilic aromatic substitution, if it were to occur under forcing conditions, would preferentially take place at the C5 position .
Interactive Table: Predicted Outcome of Electrophilic Aromatic Substitution
| Reaction | Reagent | Predicted Major Product |
| Nitration | HNO3 / H2SO4 | (6-Methylsulfanyl-5-nitropyridin-3-yl)methanol |
| Bromination | Br2 / FeBr3 | (5-Bromo-6-methylsulfanylpyridin-3-yl)methanol |
| Sulfonation | Fuming H2SO4 | 3-(Hydroxymethyl)-6-(methylsulfanyl)pyridine-5-sulfonic acid |
It is important to note that Friedel-Crafts alkylation and acylation reactions are generally not successful with pyridine, as the Lewis acid catalyst coordinates with the basic nitrogen atom, leading to strong deactivation of the ring. rsc.org
Nucleophilic Attack on the Pyridine Core
The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the 2- and 4-positions (ortho and para to the nitrogen). youtube.comquimicaorganica.org Attack at these positions allows the negative charge of the intermediate Meisenheimer complex to be delocalized onto the electronegative nitrogen atom, which provides significant stabilization. stackexchange.com
For nucleophilic aromatic substitution to occur, a good leaving group, such as a halide, must be present on the ring. In the case of this compound, there are no inherent leaving groups on the ring. However, the methylsulfanyl group itself can potentially act as a leaving group under certain conditions, or the molecule could be chemically modified to introduce a better leaving group.
Another important reaction involving nucleophilic attack on the pyridine ring is the Chichibabin reaction, which involves the direct amination of the ring using sodium amide (NaNH2). wikipedia.orgslideshare.net This reaction typically occurs at the 2- or 6-position. For this compound, the 2-position is unsubstituted and would be the likely site of attack by the amide anion. The reaction proceeds via a nucleophilic addition-elimination mechanism where a hydride ion is ultimately eliminated as the leaving group. wikipedia.org
Activation of the pyridine ring towards nucleophilic attack can also be achieved by N-alkylation or N-oxidation. The formation of a pyridinium salt significantly increases the electrophilicity of the ring, making it more susceptible to attack by nucleophiles. thieme-connect.comtcichemicals.com
Transformations Involving the Methylsulfanyl Group
The methylsulfanyl group (-SMe) is a versatile functional group that can undergo several important transformations, primarily centered around the sulfur atom.
The sulfur atom in the methylsulfanyl group is in a low oxidation state and can be readily oxidized. Treatment with a mild oxidizing agent, such as one equivalent of a peroxy acid (e.g., m-chloroperbenzoic acid, m-CPBA), will convert the sulfide (B99878) to a sulfoxide (B87167), forming (6-(methylsulfinyl)pyridin-3-yl)methanol. The resulting sulfoxide group is a strong electron-withdrawing group, which would further deactivate the pyridine ring towards electrophilic substitution and activate it towards nucleophilic attack.
Using a stronger oxidizing agent, or an excess of the mild oxidizing agent, will further oxidize the sulfoxide to a sulfone, yielding (6-(methylsulfonyl)pyridin-3-yl)methanol. The sulfonyl group is a very strong electron-withdrawing group and an excellent leaving group in nucleophilic aromatic substitution reactions. Thus, oxidation of the methylsulfanyl group provides a powerful method to activate the 6-position of the pyridine ring for SNAr reactions.
Interactive Table: Oxidation States of the Sulfur Moiety
| Starting Material | Reagent | Product |
| This compound | m-CPBA (1 eq.) | (6-(Methylsulfinyl)pyridin-3-yl)methanol |
| This compound | m-CPBA (2 eq.) or KMnO4 | (6-(Methylsulfonyl)pyridin-3-yl)methanol |
| (6-(Methylsulfinyl)pyridin-3-yl)methanol | m-CPBA (1 eq.) | (6-(Methylsulfonyl)pyridin-3-yl)methanol |
Besides oxidation, the methylsulfanyl group can also be involved in metal-catalyzed cross-coupling reactions, although this is less common than for halides or triflates. Under specific conditions, the C-S bond can be cleaved and a new C-C or C-heteroatom bond can be formed.
Sulfur Oxidation and Derivatization
The sulfur atom in this compound is susceptible to oxidation, a common reaction for thioethers. This transformation allows for the synthesis of corresponding sulfoxide and sulfone derivatives, which can significantly alter the compound's electronic and physical properties.
Detailed research findings from patent literature demonstrate the stepwise oxidation of this compound. The oxidation to the sulfoxide, (6-(methylsulfinyl)pyridin-3-yl)methanol, can be achieved using reagents such as meta-chloroperoxybenzoic acid (m-CPBA) in a solvent like dichloromethane (B109758) (DCM). Further oxidation to the sulfone, (6-(methylsulfonyl)pyridin-3-yl)methanol, can be accomplished with stronger oxidizing agents like Oxone® in a mixed solvent system of dichloromethane and methanol (B129727).
These transformations are summarized in the following table:
| Starting Material | Reagent(s) | Product | Solvent(s) | Reaction Conditions |
| This compound | m-CPBA | (6-(Methylsulfinyl)pyridin-3-yl)methanol | Dichloromethane (DCM) | Room Temperature |
| This compound | Oxone® | (6-(Methylsulfonyl)pyridin-3-yl)methanol | Dichloromethane (DCM), Methanol, Water | Room Temperature |
C-S Bond Cleavage and Formation Studies
The formation of the C-S bond is a key step in the synthesis of this compound. While specific studies detailing the C-S bond cleavage of this particular molecule are not extensively available in the reviewed literature, the synthesis generally involves the reaction of a suitable pyridine precursor with a methylthio-containing reagent. One documented synthesis involves the reaction of 6-chloronicotinonitrile with sodium thiomethoxide to form 6-(methylthio)nicotinonitrile, which is then reduced to this compound.
Transition metal-catalyzed reactions are a cornerstone for C-S bond formation in organic synthesis. nih.govresearchgate.net Palladium-catalyzed cross-coupling reactions, for instance, are widely employed for the synthesis of aryl sulfides. nih.govresearchgate.net These methods often involve the reaction of an aryl halide or triflate with a thiol in the presence of a palladium catalyst and a suitable ligand. nih.govresearchgate.net While not specifically detailed for this compound, these general principles are applicable to the formation of its core structure.
Conversely, the cleavage of C-S bonds in aryl sulfides can be achieved under various conditions, often facilitated by transition metals. acs.orglnpu.edu.cn These reactions are crucial in desulfurization processes and for the further functionalization of organic molecules. acs.org The stability of the C-S bond in this compound under various reaction conditions is an area that warrants further investigation to fully understand its chemical reactivity profile.
Mechanistic Investigations of Key Transformations
Detailed mechanistic studies specifically focused on the key transformations of this compound are limited in the available scientific literature. However, the mechanisms of the fundamental reactions it undergoes, such as sulfur oxidation and C-S bond formation, are well-established in organic chemistry.
The oxidation of sulfides to sulfoxides and subsequently to sulfones by peroxy acids like m-CPBA is generally believed to proceed through a concerted mechanism involving a cyclic transition state. The oxygen atom of the peroxy acid acts as an electrophile, attacking the nucleophilic sulfur atom.
The synthesis of aryl methyl sulfides, a class of compounds to which this compound belongs, can be achieved through various methods, including nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions. In the case of nucleophilic aromatic substitution, the reaction mechanism involves the attack of a thiolate nucleophile on an electron-deficient aromatic ring, followed by the departure of a leaving group.
For transition metal-catalyzed C-S bond formation, the mechanism typically involves a catalytic cycle with steps such as oxidative addition, transmetalation, and reductive elimination. nih.govresearchgate.net For instance, in a palladium-catalyzed reaction, the palladium(0) catalyst first undergoes oxidative addition with an aryl halide. This is followed by transmetalation with a metal thiolate, and the cycle is completed by reductive elimination to form the aryl sulfide and regenerate the palladium(0) catalyst. nih.govresearchgate.net
While computational studies have been conducted on the oxidation of sulfur-containing compounds and the mechanisms of methanol synthesis and oxidation, specific theoretical investigations into the reaction mechanisms of this compound are not prominently featured in the reviewed literature. escholarship.orgrsc.orgmdpi.comelsevierpure.commdpi.commdpi.comnih.govnih.gov
Advanced Spectroscopic and Structural Characterization of 6 Methylsulfanylpyridin 3 Yl Methanol and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation
High-resolution ¹H and ¹³C NMR spectroscopy are fundamental tools for the structural elucidation of organic molecules. For (6-Methylsulfanylpyridin-3-yl)methanol, these techniques would provide definitive information about its proton and carbon framework.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment in the molecule.
Aromatic Protons: The pyridine (B92270) ring contains three protons (H-2, H-4, H-5), which would appear in the aromatic region of the spectrum (typically δ 7.0-8.5 ppm). Their specific chemical shifts and coupling patterns (doublets, doublet of doublets) would be dictated by their position relative to the nitrogen atom and the two substituents.
Methylene (B1212753) Protons (-CH₂OH): The two protons of the hydroxymethyl group would likely appear as a singlet or a doublet (if coupled to the hydroxyl proton) in the range of δ 4.5-5.0 ppm.
Hydroxyl Proton (-OH): The hydroxyl proton signal is typically a broad singlet, and its chemical shift can vary depending on solvent, concentration, and temperature.
Methylsulfanyl Protons (-SCH₃): The three protons of the methylsulfanyl group would appear as a sharp singlet, likely in the upfield region around δ 2.5 ppm.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would reveal the number of unique carbon environments.
Aromatic Carbons: Five distinct signals are expected for the pyridine ring carbons. The carbon atom attached to the methylsulfanyl group (C-6) and the carbon bearing the methanol (B129727) group (C-3) would have their chemical shifts significantly influenced by these substituents.
Methylene Carbon (-CH₂OH): The carbon of the hydroxymethyl group is expected to resonate in the δ 60-70 ppm range. libretexts.org
Methylsulfanyl Carbon (-SCH₃): The methyl carbon of the methylsulfanyl group would appear at a higher field, typically in the δ 15-25 ppm range.
A hypothetical data table for the expected NMR shifts is presented below.
| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |
| -SCH₃ | ~2.5 (s, 3H) | ~15-25 |
| -CH₂OH | ~4.7 (s, 2H) | ~60-70 |
| Pyridine H-4 | ~7.2-7.5 | ~120-125 |
| Pyridine H-5 | ~7.6-7.9 | ~135-140 |
| Pyridine H-2 | ~8.3-8.6 | ~148-152 |
| Pyridine C-3 | - | ~130-135 |
| Pyridine C-6 | - | ~158-165 |
Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry (MS) is a critical technique for determining the molecular weight and formula of a compound and for gaining structural insights through fragmentation patterns. For this compound (C₇H₉NOS), high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition.
Molecular Ion Peak: The molecular ion peak ([M]⁺) would be observed at an m/z corresponding to the compound's molecular weight (155.0456 g/mol ). HRMS would confirm this mass to a high degree of accuracy.
Fragmentation Analysis: Electron ionization (EI) would induce characteristic fragmentation. Expected fragmentation pathways would include:
Loss of the hydroxyl group (-OH) or water (-H₂O).
Cleavage of the C-S bond, leading to the loss of a methyl radical (-CH₃) or a thiomethyl radical (-SCH₃).
Fragmentation of the pyridine ring.
Loss of the entire hydroxymethyl group (-CH₂OH), leading to a fragment corresponding to the 6-methylsulfanylpyridine cation.
Infrared and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule, allowing for the identification of specific functional groups.
O-H Stretch: A broad and strong absorption band in the IR spectrum between 3200 and 3600 cm⁻¹ would be characteristic of the hydroxyl group's stretching vibration, indicative of hydrogen bonding. nist.gov
C-H Stretches: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from -CH₂- and -SCH₃) would be observed just below 3000 cm⁻¹.
C=C and C=N Stretches: Vibrations corresponding to the pyridine ring's C=C and C=N double bonds would be found in the 1400-1600 cm⁻¹ region.
C-O Stretch: A strong band for the C-O single bond stretch of the primary alcohol would be expected in the 1000-1100 cm⁻¹ region.
C-S Stretch: The C-S stretching vibration typically gives a weak to medium intensity band in the 600-800 cm⁻¹ range.
Raman spectroscopy would provide complementary information, particularly for the non-polar bonds of the pyridine ring and the C-S bond, which often yield strong Raman signals.
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. If a suitable single crystal of this compound could be grown, this technique would provide:
Unambiguous Structure: Confirmation of the connectivity and constitution of the molecule.
Bond Lengths and Angles: Precise measurements of all bond lengths and angles.
Conformation: The preferred conformation of the molecule in the crystal lattice.
Intermolecular Interactions: Detailed information on how the molecules pack together, including hydrogen bonding involving the hydroxyl group and the pyridine nitrogen, as well as potential π-π stacking interactions between pyridine rings.
Advanced Spectroscopic Techniques (e.g., 2D NMR, Chiroptical Spectroscopy)
To gain deeper structural insights, advanced spectroscopic methods would be invaluable.
2D NMR Spectroscopy:
COSY (Correlation Spectroscopy): This experiment would establish proton-proton coupling relationships, helping to definitively assign the signals of the interconnected protons on the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon atom based on the known assignment of its attached proton(s). nist.gov
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two or three bonds. This is crucial for connecting molecular fragments, for instance, by showing a correlation from the methylene protons (-CH₂OH) to the C-3 and C-4 carbons of the pyridine ring, and from the methylsulfanyl protons (-SCH₃) to the C-6 carbon. nist.gov
Chiroptical Spectroscopy: Techniques like Circular Dichroism (CD) would not be applicable as this compound is an achiral molecule and would not exhibit optical activity.
Computational and Theoretical Studies on 6 Methylsulfanylpyridin 3 Yl Methanol
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of organic molecules. For (6-Methylsulfanylpyridin-3-yl)methanol, such calculations would provide critical insights into its stability, reactivity, and spectroscopic properties.
DFT studies on substituted pyridines have shown that the positions and nature of substituents strongly influence the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are fundamental to understanding chemical reactivity. researchgate.net For this compound, the HOMO is likely to have significant contributions from the sulfur atom's lone pairs and the pyridine (B92270) π-system, while the LUMO is expected to be predominantly located on the pyridine ring. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical stability and reactivity. A smaller gap generally implies higher reactivity.
Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations, visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. nih.govresearchgate.netresearchgate.netrsc.org For this molecule, the MEP would likely show a region of negative potential around the pyridine nitrogen atom, making it a primary site for protonation and interaction with Lewis acids. The oxygen atom of the methanol (B129727) group would also exhibit negative potential. Regions of positive potential would be expected around the hydrogen atoms, particularly the hydroxyl proton of the methanol group.
Table 1: Predicted Quantum Chemical Parameters for this compound
| Parameter | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 to -5.5 eV | Indicates electron-donating ability |
| LUMO Energy | -1.5 to -0.5 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 4.0 to 5.0 eV | Relates to chemical stability and reactivity |
Note: These values are hypothetical and based on typical ranges observed for similarly substituted pyridine derivatives in computational studies.
Molecular Modeling of Conformations and Intermolecular Interactions
The three-dimensional structure and conformational flexibility of this compound are critical to its interactions with other molecules. Molecular modeling techniques, from simple force-field methods to more accurate quantum mechanical calculations, can predict the stable conformations and the energy barriers between them. nih.gov
The key rotatable bonds in this molecule are the C-S bond of the methylsulfanyl group and the C-C and C-O bonds of the methanol substituent. Conformational analysis would likely reveal several low-energy conformers distinguished by the orientation of the -SCH₃ and -CH₂OH groups relative to the pyridine ring. The most stable conformer would be determined by a combination of steric and electronic factors, including potential intramolecular hydrogen bonding between the hydroxyl group of the methanol substituent and the pyridine nitrogen.
Molecular dynamics (MD) simulations can provide a more dynamic picture of the molecule's behavior, including its interactions with solvent molecules. mdpi.comethz.chresearchgate.net In a polar solvent like water or methanol, the methanol group would be expected to form strong hydrogen bonds with the solvent. The pyridine nitrogen would also act as a hydrogen bond acceptor. These intermolecular interactions are crucial for understanding the solubility and transport properties of the molecule. MD simulations can also reveal the flexibility of the molecule in solution and the average conformations it adopts over time.
Computational Prediction of Reactivity and Reaction Pathways
Computational methods are powerful tools for predicting the reactivity of a molecule and exploring potential reaction pathways. mdpi.com For this compound, several types of reactions can be envisaged, and their feasibility can be assessed computationally.
The pyridine nitrogen, being a basic site, is prone to protonation and reactions with electrophiles. The electron density on the pyridine ring, modulated by the substituents, will determine the regioselectivity of electrophilic aromatic substitution reactions. wikipedia.org The -SCH₃ group is an ortho-, para-director in electrophilic aromatic substitution on benzene (B151609) rings, but its effect on the pyridine ring will be combined with the directing effect of the nitrogen atom and the methanol group.
The methanol group can undergo reactions typical of primary alcohols, such as oxidation to an aldehyde or carboxylic acid, and esterification. The sulfur atom in the methylsulfanyl group can be oxidized to a sulfoxide (B87167) or a sulfone. Computational chemistry can be used to calculate the activation energies for these transformations, providing insights into the reaction kinetics and the most likely products under different conditions. acs.org
Transition state theory combined with quantum chemical calculations can be used to map out the entire energy profile of a reaction, including intermediates and transition states. This allows for a detailed understanding of the reaction mechanism at the molecular level.
Density Functional Theory (DFT) Applications in Mechanistic Elucidation
DFT has become the workhorse of computational chemistry for elucidating reaction mechanisms due to its favorable balance of accuracy and computational cost. coventry.ac.uk For reactions involving this compound, DFT could be applied to:
Determine the structure of transition states: Locating the transition state geometry is crucial for understanding the energy barrier of a reaction.
Calculate reaction energies and activation barriers: These values provide quantitative information about the thermodynamics and kinetics of a reaction.
Investigate the role of catalysts: DFT can model the interaction of the molecule with a catalyst, helping to explain how the catalyst lowers the activation energy. acs.org
Explore competing reaction pathways: When multiple reaction products are possible, DFT can be used to determine which pathway is energetically more favorable.
For example, in the oxidation of the methylsulfanyl group, DFT could be used to compare the mechanisms of different oxidizing agents and to understand the factors that control the selectivity for sulfoxide versus sulfone formation. Similarly, for electrophilic substitution on the pyridine ring, DFT calculations could predict the most favorable position of attack by comparing the energies of the intermediate sigma complexes. acs.org
Table 2: Hypothetical DFT-Calculated Activation Energies for Reactions of this compound
| Reaction | Predicted Activation Energy (kcal/mol) | Implication |
|---|---|---|
| N-protonation of Pyridine Ring | < 5 | Very fast, diffusion-controlled |
| Oxidation of -SCH₃ to Sulfoxide | 15 - 25 | Thermally accessible reaction |
| Oxidation of -CH₂OH to Aldehyde | 20 - 30 | Requires specific oxidizing agents |
Note: These are illustrative values and the actual activation energies would depend on the specific reagents and reaction conditions.
In Silico Design of Novel Analogues
The scaffold of this compound can serve as a starting point for the in silico design of novel analogues with tailored properties. nih.govauctoresonline.orgnih.govmdpi.comrsc.org This process typically involves computational screening of virtual libraries of related compounds to identify candidates with desired characteristics, such as enhanced biological activity or improved physicochemical properties.
Structure-activity relationship (SAR) and quantitative structure-activity relationship (QSAR) studies on a series of pyridine derivatives can inform the design of new analogues. researchgate.net By identifying the structural features that are important for a particular activity, new molecules can be designed with modifications that are predicted to enhance that activity. For instance, if the goal is to develop a new enzyme inhibitor, molecular docking simulations can be used to predict how different analogues of this compound would bind to the active site of the target enzyme. nih.gov These simulations can provide information on the binding affinity and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.
Based on these predictions, new analogues can be proposed by modifying the substituents on the pyridine ring. For example, the methylsulfanyl group could be replaced with other sulfur-containing groups or with different electron-donating or -withdrawing groups to modulate the electronic properties of the molecule. The methanol group could be extended or replaced with other functional groups to explore different interactions with a biological target. The in silico designed analogues with the most promising predicted properties can then be prioritized for chemical synthesis and experimental testing, thereby accelerating the drug discovery and development process.
Applications of 6 Methylsulfanylpyridin 3 Yl Methanol in Academic Organic Synthesis and Catalysis
Role as a Synthetic Intermediate in Complex Molecule Construction
(6-Methylsulfanylpyridin-3-yl)methanol has been identified as a reactant in the synthesis of various proprietary compounds, particularly in the pharmaceutical and agrochemical sectors. Its bifunctional nature, featuring a nucleophilic hydroxymethyl group and a modifiable methylsulfanyl group on a pyridine (B92270) core, makes it a versatile precursor.
Patent literature indicates the use of this compound in multi-step reaction sequences. cdnsciencepub.comcdnsciencepub.comresearchgate.net In these processes, the hydroxymethyl group can be converted into a more reactive electrophilic site, such as a halide, allowing for subsequent nucleophilic substitution to build more elaborate molecular architectures. The pyridine nitrogen and the methylsulfanyl group can also influence the reactivity and direct the assembly of further heterocyclic rings. However, specific examples of named heterocyclic scaffolds synthesized directly from this precursor are not detailed in peer-reviewed academic publications.
The primary documented role of this compound is as a foundational piece in the construction of larger, often biologically active, molecules. cdnsciencepub.comcdnsciencepub.comresearchgate.net For instance, it has been listed as a starting material in the synthesis of muscarinic M1 receptor positive allosteric modulators and lysyl oxidase inhibitors. In these syntheses, the compound provides the core pyridyl structure, with both the methylsulfanyl and methanol (B129727) functionalities serving as handles for further chemical modification.
Table 1: Mention of this compound as a Synthetic Reagent
| Patent ID | Application/Target Molecule Class | Role of this compound |
|---|---|---|
| US8987267B2 | 2-substituted-8-alkyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidines | Intermediate |
| CN109153642B | Indole and azaindole haloallylamine derivative inhibitors of lysyl oxidase | Reagent |
This table is based on mentions of the compound in patent literature and does not imply detailed study of its synthetic applications.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (6-Methylsulfanylpyridin-3-yl)methanol, and what are the critical reaction parameters?
- Methodological Answer : Synthesis typically involves functionalization of a pyridine precursor. For example:
- Step 1 : Introduce the methylsulfanyl group via nucleophilic substitution at position 6 of a halogenated pyridine derivative (e.g., 6-chloropyridin-3-ylmethanol) using sodium thiomethoxide or similar reagents.
- Step 2 : Reduce the pyridine ring’s carbonyl group (if present) to a methanol group using LiAlH₄ or NaBH₄ under anhydrous conditions.
- Critical Conditions : Maintain inert atmospheres (N₂/Ar) during reduction steps to prevent oxidation. Reaction temperatures for substitution typically range from 60–100°C .
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer :
- LCMS : Use electrospray ionization (ESI) to detect the molecular ion peak at m/z 523 [M+H]⁺, confirming molecular weight .
- HPLC : Retention time of 1.05 minutes under SQD-AA05 conditions (C18 column, gradient elution with acetonitrile/water) ensures purity assessment .
- NMR : ¹H/¹³C NMR in deuterated DMSO or CDCl₃ resolves the methylsulfanyl (–SCH₃) and hydroxymethyl (–CH₂OH) groups. The pyridine ring protons show characteristic downfield shifts .
Q. How should this compound be stored to ensure stability?
- Methodological Answer : Store in amber glass vials under inert gas (N₂/Ar) at –20°C to prevent oxidation of the thioether group. Avoid prolonged exposure to light or moisture, which may hydrolyze the methylsulfanyl moiety .
Advanced Research Questions
Q. How does the methylsulfanyl group influence the compound’s reactivity in palladium-catalyzed cross-coupling reactions?
- Methodological Answer :
- The –SCH₃ group acts as a directing group, facilitating ortho-functionalization via coordination to Pd catalysts. However, its electron-donating nature may reduce electrophilicity compared to halides (–Cl/–Br).
- Experimental Design : Compare Suzuki-Miyaura coupling efficiency using this compound versus 6-chloro or 6-bromo analogs. Monitor yields and byproduct formation using LCMS .
Q. What strategies can resolve contradictions between computational predictions and experimental bioactivity data for this compound?
- Methodological Answer :
- Step 1 : Validate computational models (e.g., DFT or docking simulations) by adjusting parameters like solvation effects or tautomeric states of the pyridine ring.
- Step 2 : Perform dose-response assays (e.g., IC₅₀ measurements) under varied conditions (pH, temperature) to identify confounding factors.
- Case Study : If predicted enzyme inhibition (e.g., kinase targets) conflicts with cell-based assays, confirm compound stability in cell media using HPLC .
Q. How can the compound’s role as a synthetic intermediate be optimized for drug discovery pipelines?
- Methodological Answer :
- Derivatization : Convert the hydroxymethyl group to esters or carbamates to enhance lipophilicity for membrane permeability studies.
- Biological Testing : Use the compound as a precursor for synthesizing carboxamide derivatives (e.g., Example 115 in EP 4 374 877 A2) and evaluate their binding to targets like PI3Kα or kinase domains .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Methodological Answer :
- Chiral Resolution : Use chiral HPLC or enzymatic resolution to separate enantiomers if racemization occurs during synthesis.
- Process Optimization : Employ Design of Experiments (DoE) to identify critical parameters (e.g., catalyst loading, reaction time) affecting yield and purity. Pilot-scale reactions under controlled conditions (e.g., flow chemistry) minimize batch variability .
Contradiction Analysis in Research
Q. How to address discrepancies in reported biological activity of this compound across studies?
- Methodological Answer :
- Meta-Analysis : Compile data from multiple sources and standardize activity metrics (e.g., normalize to control compounds).
- Source Investigation : Check for differences in assay protocols (e.g., cell lines, incubation times) or compound purity (via independent LCMS validation).
- Example : Contradictory cytotoxicity results may arise from residual solvents (e.g., DMSO) in stock solutions; repeat assays using freshly prepared samples .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
